molecular formula C18H18N2O B11977330 4-Methyl-N'-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide

4-Methyl-N'-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide

Cat. No.: B11977330
M. Wt: 278.3 g/mol
InChI Key: IWSAAYXMCJZICL-MRBSYODNSA-N
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Preparation Methods

The synthesis of 4-Methyl-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide typically involves the reaction of 4-methylbenzohydrazide with 1-methyl-3-phenyl-2-propenylidene . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

4-Methyl-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

4-Methyl-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: While not widely used industrially, it serves as a model compound in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

4-Methyl-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide can be compared with similar compounds such as:

The uniqueness of 4-Methyl-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide lies in its specific structural configuration, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

4-methyl-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide

InChI

InChI=1S/C18H18N2O/c1-14-8-12-17(13-9-14)18(21)20-19-15(2)10-11-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,20,21)/b11-10+,19-15+

InChI Key

IWSAAYXMCJZICL-MRBSYODNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C(\C)/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=C(C)C=CC2=CC=CC=C2

Origin of Product

United States

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